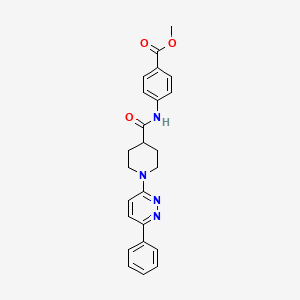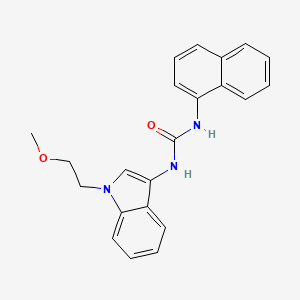
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to "4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide," typically involves multistep organic reactions. These reactions may start from benzothiazole precursors, further undergoing functionalization to introduce the methoxy and benzamide groups. For example, the synthesis of similar compounds has been explored through reactions involving amine coupling and subsequent acylation to introduce the benzamide functionality (Yadav et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" has been determined using techniques like X-ray diffraction. These analyses reveal complex molecular geometries, including the presence of hydrogen bonds and π-π interactions that contribute to the stabilization of the crystal structure. For instance, research on structurally related compounds shows detailed insights into their molecular conformation and crystal packing, highlighting the role of non-covalent interactions in determining the overall structure (Dey et al., 2021).
Scientific Research Applications
Antihyperglycemic Agents
A series of benzamide derivatives, including variants similar to 4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, were studied for their antidiabetic properties. One such derivative, identified as KRP-297, showed promise as a candidate drug for treating diabetes mellitus (Nomura et al., 1999).
Dual Peroxisome Proliferator-Activated Receptor Agonists
Compounds structurally related to this compound, such as MK-0767 or KRP-297, have been identified as dual α/γ peroxisome proliferator-activated receptor (PPAR) agonists. These compounds have been quantitatively determined in human plasma, indicating their potential in clinical applications (Song et al., 2004).
Novel Synthesis Methods
New methods for synthesizing analogues of rhein, an osteoarthritis drug, involved derivatives including N,N-Diethyl(2-methoxy-4-methyl)benzamide. This research contributes to the development of improved systemic exposure in drugs for treating conditions like osteoarthritis (Owton et al., 1995).
Antimicrobial and Antitumor Activities
Derivatives of benzothiazol-2-yl benzamides, sharing a core structure with this compound, have been synthesized and screened for antimicrobial and antitumor activities. Compounds in this class have shown potential against certain cancer cell lines and microbes, offering avenues for future drug development (Badne et al., 2011).
Aldose Reductase Inhibitors
Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines, chemically related to this compound, were studied as potent aldose reductase inhibitors. These compounds have potential therapeutic applications in treating long-term diabetic complications (Saeed et al., 2014).
Nematocidal Activities
Compounds structurally related to this compound demonstrated significant nematocidal activities. These findings suggest their potential as lead compounds in developing new nematicides (Liu et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-4-3-5-13-14(10)17-16(21-13)18-15(19)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECHPNJSABSJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2494167.png)

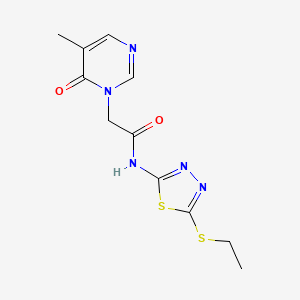
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)
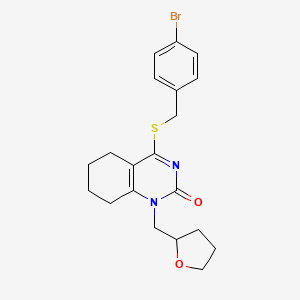

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide](/img/structure/B2494177.png)
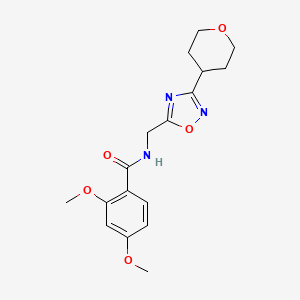
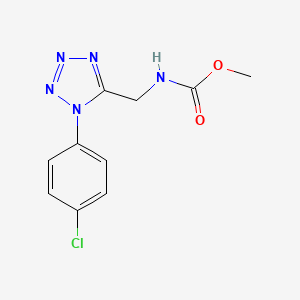
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)
